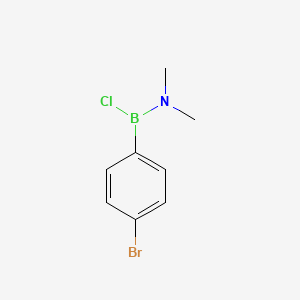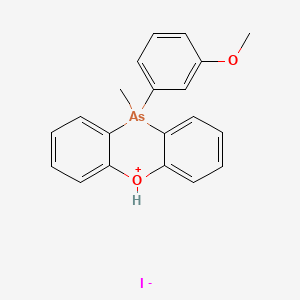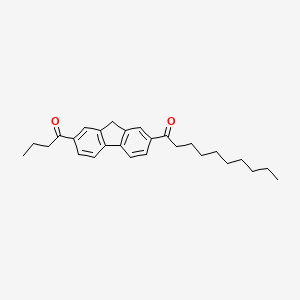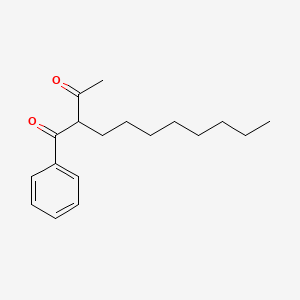
1-Propanone, 2,2'-trithiobis[1,3-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 2,2’-trithiobis[1,3-diphenyl- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes three sulfur atoms bridging two 1,3-diphenyl-1-propanone units. Its molecular formula is C30H24OS3, and it is known for its stability and reactivity under specific conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 2,2’-trithiobis[1,3-diphenyl- typically involves the reaction of 1,3-diphenyl-1-propanone with sulfur sources under controlled conditions. One common method includes the use of elemental sulfur or sulfur-containing reagents in the presence of a catalyst to facilitate the formation of the trithiobis linkage .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are meticulously controlled to ensure high yield and purity. The process may also involve purification steps like recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propanone, 2,2’-trithiobis[1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the trithiobis linkage to thiol groups.
Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens or nitrating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted aromatic compounds .
Applications De Recherche Scientifique
1-Propanone, 2,2’-trithiobis[1,3-diphenyl- has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying sulfur-containing biomolecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antioxidant properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism by which 1-Propanone, 2,2’-trithiobis[1,3-diphenyl- exerts its effects involves interactions with various molecular targets. The trithiobis linkage allows for the formation of stable complexes with metal ions, which can influence catalytic processes. Additionally, the compound’s ability to undergo redox reactions makes it a potential antioxidant, protecting cells from oxidative damage .
Comparaison Avec Des Composés Similaires
1,3-Diphenyl-2-propanone: A simpler analog without the trithiobis linkage.
Dibenzyl ketone: Another related compound with a similar core structure but lacking sulfur atoms
Uniqueness: 1-Propanone, 2,2’-trithiobis[1,3-diphenyl- stands out due to its trithiobis linkage, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring sulfur-containing compounds with specific reactivity profiles .
Propriétés
Numéro CAS |
61138-06-5 |
|---|---|
Formule moléculaire |
C30H26O2S3 |
Poids moléculaire |
514.7 g/mol |
Nom IUPAC |
2-[(1-oxo-1,3-diphenylpropan-2-yl)trisulfanyl]-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C30H26O2S3/c31-29(25-17-9-3-10-18-25)27(21-23-13-5-1-6-14-23)33-35-34-28(22-24-15-7-2-8-16-24)30(32)26-19-11-4-12-20-26/h1-20,27-28H,21-22H2 |
Clé InChI |
QUWNFTIBQYQSMS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)C2=CC=CC=C2)SSSC(CC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexanal, 3-[(phenylmethyl)thio]-](/img/structure/B14591011.png)
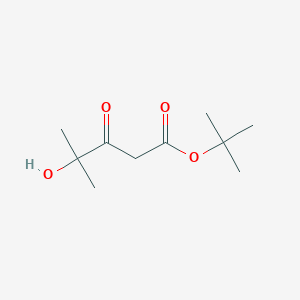
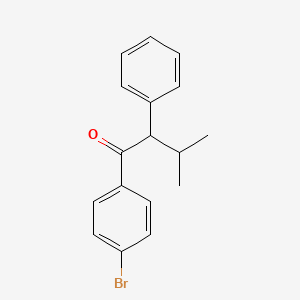
![Benzene, [(1-phenylethenyl)seleno]-](/img/structure/B14591046.png)
![2,2'-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran)](/img/structure/B14591050.png)
phosphanium thiocyanate](/img/structure/B14591053.png)
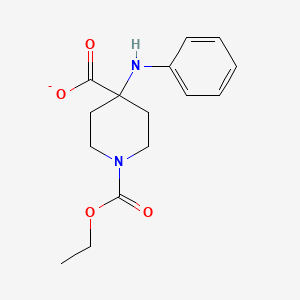
![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(1H)-one, 6-methyl-](/img/structure/B14591060.png)
